molecular formula C10H10N2 B089377 4-methyl-1-phenyl-1H-Pyrazole CAS No. 14766-43-9

4-methyl-1-phenyl-1H-Pyrazole

Numéro de catalogue: B089377
Numéro CAS: 14766-43-9
Poids moléculaire: 158.2 g/mol
Clé InChI: ADHPAHRITFHGGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-1-phenyl-1H-Pyrazole is a high-purity, monosubstituted pyrazole derivative of significant interest in scientific research and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several therapeutic agents . This compound serves as a versatile synthetic intermediate or core template for the design and synthesis of novel molecules targeting a wide range of biological pathways. Research into pyrazole derivatives has demonstrated their potential across multiple domains. They are frequently investigated for their anti-inflammatory, anticancer, and antimicrobial properties . Furthermore, structural analogs featuring the 1-phenyl-1H-pyrazole moiety have shown specific activity in central nervous system (CNS) research, with studies indicating anxiolytic-like profiles that may involve serotonergic pathways . The specific substitution pattern of 4-methyl-1-phenyl-1H-Pyrazole makes it a valuable building block for exploring structure-activity relationships (SAR) and for the development of more complex, multi-substituted pyrazole compounds aimed at various biological targets . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-7-11-12(8-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHPAHRITFHGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401417
Record name 1-PHENYL-4-METHYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14766-43-9
Record name 1-PHENYL-4-METHYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Phenyl-Methyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomeric Specificity: The nomenclature "4-methyl-1-phenyl-1H-pyrazole" specifies a precise arrangement of substituents on the pyrazole ring. However, in chemical databases and literature, several isomers are commonly encountered and sometimes ambiguously referenced. This guide will focus on the physicochemical properties of key, well-documented isomers to provide a comprehensive and accurate resource for researchers, scientists, and drug development professionals. The primary isomers discussed are 1-methyl-4-phenyl-1H-pyrazole , 3-methyl-1-phenyl-1H-pyrazole , and 4-methyl-3-phenyl-1H-pyrazole . All data will be clearly attributed to the specific isomer to ensure scientific clarity.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of paramount importance in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The physicochemical properties of these compounds, such as solubility, lipophilicity, and crystal packing, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these characteristics is therefore fundamental to the design and development of new therapeutic agents. This guide provides a detailed examination of the key physicochemical properties of methyl-phenyl-pyrazole isomers, offering insights into their measurement and relevance in a drug discovery context.

Core Physicochemical Properties

The substitution pattern of the methyl and phenyl groups on the pyrazole ring significantly influences the molecule's physicochemical characteristics. The following sections detail these properties for the most relevant isomers, with data summarized for comparative analysis.

Molecular Structure and Identification

The foundational attributes of the key isomers are presented below.

Property1-methyl-4-phenyl-1H-pyrazole[3]3-methyl-1-phenyl-1H-pyrazole[4]4-methyl-3-phenyl-1H-pyrazole[5]
CAS Number 10199-69-61128-54-713808-62-3
Molecular Formula C₁₀H₁₀N₂C₁₀H₁₀N₂C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol 158.20 g/mol 158.20 g/mol
IUPAC Name 1-methyl-4-phenylpyrazole3-methyl-1-phenylpyrazole4-methyl-3-phenyl-1H-pyrazole
SMILES CN1C=C(C=N1)C2=CC=CC=C2CC1=NN(C=C1)C2=CC=CC=C2Cc1cn[nH]c1-c1ccccc1
Physical State and Thermal Properties

The melting and boiling points are critical indicators of the purity and physical state of a compound under ambient conditions. These properties are influenced by the intermolecular forces, molecular symmetry, and crystal packing efficiency of the isomers.

PropertyValueIsomerSource
Melting Point 102 °C1-methyl-4-phenyl-1H-pyrazole[1]
Boiling Point Not available--
Solubility and Lipophilicity

Solubility in both aqueous and organic media is a crucial parameter for drug candidates, affecting absorption, distribution, metabolism, and excretion (ADME). Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a key measure of a compound's propensity to partition into non-polar environments.

PropertyValueIsomerNote
XLogP3 (Computed) 1.91-methyl-4-phenyl-1H-pyrazole[3]
XLogP3 (Computed) 2.33-methyl-1-phenyl-1H-pyrazole[4]
LogP (Computed) 2.3854-methyl-3-phenyl-1H-pyrazole[5]

Note: Experimental solubility data is not consistently available. The computed LogP values suggest that these isomers are moderately lipophilic.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides unambiguous structural confirmation of the synthesized isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, allowing for definitive isomeric assignment.

¹H NMR Data for 3-methyl-1-phenyl-1H-pyrazole (400 MHz, CDCl₃): [6]

  • δ 7.79 ppm: Phenyl protons

  • δ 7.64 ppm: Phenyl protons

  • δ 7.41 ppm: Phenyl protons

  • δ 7.23 ppm: Phenyl protons

  • δ 6.23 ppm: Pyrazole ring proton

  • δ 2.37 ppm: Methyl protons

¹³C NMR Data:

  • Spectral data for 1-methyl-4-phenyl-1H-pyrazole is available.[3]

  • Spectral data for 3-methyl-1-phenyl-1H-pyrazole is available.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • 3-methyl-1-phenyl-1H-pyrazole: Available IR spectral data indicates characteristic peaks for C-H, C=C, and C=N bond vibrations.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For all isomers, the molecular ion peak [M]⁺ is expected at m/z 158, corresponding to the molecular weight of C₁₀H₁₀N₂.

  • 1-methyl-4-phenyl-1H-pyrazole: GC-MS data is available.[3]

  • 3-methyl-1-phenyl-1H-pyrazole: GC-MS data shows a base peak at m/z 158 and significant fragments at m/z 77 (phenyl) and 51.[4]

Synthesis and Reactivity

The synthesis of phenyl-methyl-pyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an equivalent synthon. The specific starting materials dictate the final substitution pattern of the pyrazole ring. For instance, the reaction of phenylhydrazine with a suitably substituted β-diketone can yield the desired pyrazole core. These compounds can serve as versatile intermediates in the synthesis of more complex molecules, including those with applications in pharmaceuticals and materials science.[2][7]

Experimental Protocols

The following sections provide standardized methodologies for the determination of key physicochemical properties.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a sharp, well-defined temperature for a pure crystalline solid.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature range over which the sample melts is recorded.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output start Start pack Pack Capillary Tube start->pack place Place in Apparatus pack->place heat Controlled Heating place->heat observe Observe & Record Melting Range heat->observe end Melting Point Range observe->end

Workflow for Melting Point Determination.
Spectroscopic Analysis (NMR)

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Methodology (¹H NMR):

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Analysis: The sample is placed in the NMR spectrometer.

  • Data Acquisition: The ¹H NMR spectrum is acquired.

  • Data Processing: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction) and chemical shifts, integration, and coupling patterns are analyzed to elucidate the proton structure.

NMRWorkflow prep Dissolve Sample in Deuterated Solvent analysis Place in NMR Spectrometer prep->analysis acquisition Acquire Free Induction Decay (FID) analysis->acquisition processing Process Data (FT, Phasing) acquisition->processing interpretation Analyze Spectrum (Shifts, Integrals, Coupling) processing->interpretation structure Structural Elucidation interpretation->structure

Sources

An In-Depth Technical Guide to 4-methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-methyl-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest to the scientific community. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's identification, synthesis, physicochemical properties, and its burgeoning role as a valuable scaffold in medicinal chemistry.

Compound Identification and Physicochemical Profile

Correctly identifying a chemical entity is the foundation of all subsequent research. The specific isomer, 4-methyl-1-phenyl-1H-pyrazole, is distinguished by the placement of the methyl group on the C4 position of the pyrazole ring and the phenyl group on the N1 position.

It is crucial to differentiate this compound from its isomers, such as 1-methyl-4-phenyl-1H-pyrazole (CAS No. 10199-69-6)[1][2] and 3-methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7)[3], as the substitution pattern profoundly influences its chemical and biological properties. While a unique CAS number for 4-methyl-1-phenyl-1H-pyrazole is not prominently available in major databases, its identity is unequivocally defined by its structure. For procurement and regulatory purposes, researchers should refer to the specific chemical name and structure.

Table 1: Physicochemical Properties of Phenylpyrazole Isomers

Property Value (for 1-methyl-4-phenyl-1H-pyrazole isomer) Data Source
CAS Number 10199-69-6 PubChem[2]
Molecular Formula C₁₀H₁₀N₂ PubChem[2]
Molecular Weight 158.20 g/mol PubChem[2]
IUPAC Name 1-methyl-4-phenylpyrazole PubChem[2]
Melting Point 102 °C Biosynth[1]
LogP 1.9 PubChem[2]
Hydrogen Bond Donors 0 PubChem[2]

| Hydrogen Bond Acceptors | 1 | PubChem[2] |

Note: Data presented is for the closely related isomer 1-methyl-4-phenyl-1H-pyrazole (CAS 10199-69-6) as a reference point for general physical characteristics. Researchers must obtain lot-specific data for 4-methyl-1-phenyl-1H-pyrazole.

Synthesis and Mechanistic Insights: The Knorr Pyrazole Synthesis

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. The most reliable and versatile method for synthesizing substituted pyrazoles, including the target compound, is the Knorr pyrazole synthesis .[4][5] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.[4][6]

The thermodynamic driving force of the reaction is the formation of a stable aromatic pyrazole ring.[5] The causality behind this experimental choice lies in its efficiency, regioselective potential, and the ready availability of starting materials.

Retrosynthetic Analysis and Proposed Protocol

To synthesize 4-methyl-1-phenyl-1H-pyrazole, the logical precursors are phenylhydrazine and a methylated 1,3-dicarbonyl compound, specifically 3-methyl-2,4-pentanedione (also known as methylacetylacetone).

Experimental Protocol: Synthesis of 4-methyl-1-phenyl-1H-pyrazole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-2,4-pentanedione (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add phenylhydrazine (1.0 eq) to the solution. If using the hydrochloride salt of the hydrazine, a mild base may be required to liberate the free hydrazine.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution). The product may precipitate out of the solution or require extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-methyl-1-phenyl-1H-pyrazole.

This protocol is a self-validating system; the formation of the aromatic pyrazole product is highly favorable, and its distinct polarity change from the starting materials makes monitoring by TLC straightforward.

Mechanistic Workflow

The mechanism proceeds via an initial, rapid condensation between one of the carbonyl groups of the diketone and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic pyrazole.

Knorr_Synthesis Reactants Phenylhydrazine + 3-Methyl-2,4-pentanedione Step1 Step 1: Hydrazone Formation (Condensation) Reactants->Step1 Catalyst Acid Catalyst (H+) Catalyst->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (Nucleophilic Attack) Intermediate1->Step2 Intermediate2 Cyclic Hemiaminal Step2->Intermediate2 Step3 Step 3: Dehydration (Aromatization) Intermediate2->Step3 Product 4-methyl-1-phenyl-1H-pyrazole Step3->Product Pharmacological_Scaffold Scaffold 4-methyl-1-phenyl-1H-pyrazole (Core Scaffold) App1 Anticancer Agents (e.g., Kinase Inhibitors) Scaffold->App1 Derivatization App2 Anti-inflammatory (e.g., COX Inhibitors) Scaffold->App2 Derivatization App3 Neuroactive Agents (e.g., GABA Receptor Modulators) Scaffold->App3 Derivatization App4 Agrochemicals (e.g., Insecticides) Scaffold->App4 Derivatization App5 Material Science (e.g., Ligands, Dyes) Scaffold->App5 Derivatization

Caption: The role of the 4-methyl-1-phenyl-1H-pyrazole core as a versatile scaffold.

Safety and Handling

While specific toxicity data for 4-methyl-1-phenyl-1H-pyrazole is not readily available, data for its isomers provides guidance on handling precautions. For 1-methyl-4-phenyl-1H-pyrazole, the GHS classifications indicate it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [2] Standard Laboratory Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

4-methyl-1-phenyl-1H-pyrazole represents a valuable chemical entity for researchers in organic synthesis and drug discovery. Its synthesis is accessible through established and robust methodologies like the Knorr synthesis. As a derivative of the pharmacologically validated pyrazole scaffold, it holds significant potential as a building block for the development of novel therapeutics and other advanced chemical applications. A thorough understanding of its synthesis, properties, and the broader context of pyrazole chemistry is essential for unlocking its full potential in scientific research.

References

  • Geronikaki, A., & Pitta, E. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-184.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13692442, 1-Methyl-4-phenyl-1H-pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70783, 3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Chemsrc. (2025). 4-methyl-3-phenyl-1H-pyrazole | CAS#:13808-62-3. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Ioniță, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37.
  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (2013).
  • Zhang, T., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry, 71(30), 11247-11256.
  • Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Retrieved from [Link]

  • Magalhães, J. Z., et al. (2018).
  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • Al-Ostath, A. I., et al. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 133-142.
  • Martins, P., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6976.
  • Kulkarni, S. S., & Kent, S. B. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Mohamed, F., et al. (2004). Acute human self-poisoning with the N-phenylpyrazole insecticide fipronil - A GABAA-gated chloride channel blocker. Journal of Toxicology: Clinical Toxicology, 42(7), 955-963.

Sources

A Technical Guide to the Spectral Analysis of 4-methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-methyl-1-phenyl-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and field-proven insights.

Introduction

4-methyl-1-phenyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many pharmaceutical agents and functional materials.[1][2][3][4][5] A thorough understanding of the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its structural features, which are critical aspects of the drug discovery and development process. This guide is designed to provide not just the raw spectral data but also a detailed interpretation, explaining the causality behind the observed signals and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-methyl-1-phenyl-1H-pyrazole, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃), and placing it in a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6][7] The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Data Interpretation:

Table 1: Predicted ¹H NMR Spectral Data for 4-methyl-1-phenyl-1H-pyrazole in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.7 - 7.9Doublet2HH-3, H-5 (pyrazole)These protons on the pyrazole ring are in a similar chemical environment and would likely appear as a doublet due to coupling with each other.
~7.2 - 7.5Multiplet5HPhenyl-HThe protons on the phenyl ring will appear as a complex multiplet in the aromatic region.
~2.1 - 2.4Singlet3HMethyl-H (C4)The methyl protons are not coupled to any other protons and will therefore appear as a singlet. Its position is in the typical range for a methyl group on an aromatic ring.

Causality of Chemical Shifts:

  • Pyrazole Protons (H-3, H-5): The electronegativity of the adjacent nitrogen atoms deshields these protons, causing them to resonate at a lower field (higher ppm value).

  • Phenyl Protons: The aromatic ring current deshields these protons, placing them in the typical aromatic region of the spectrum.

  • Methyl Protons: The electron-donating nature of the methyl group results in a more shielded environment, hence its resonance at a higher field (lower ppm value).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a larger number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[7]

Data Interpretation:

Based on data for substituted pyrazoles, the expected chemical shifts for the carbon atoms of 4-methyl-1-phenyl-1H-pyrazole are summarized below.[9][10][11][12]

Table 2: Predicted ¹³C NMR Spectral Data for 4-methyl-1-phenyl-1H-pyrazole in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~140 - 150C-3, C-5 (pyrazole)These carbons are adjacent to nitrogen atoms and are therefore significantly deshielded.
~135 - 140C-ipso (phenyl)The carbon atom of the phenyl ring directly attached to the pyrazole nitrogen.
~128 - 130C-ortho, C-para (phenyl)Aromatic carbons of the phenyl ring.
~125 - 128C-meta (phenyl)Aromatic carbons of the phenyl ring.
~115 - 125C-4 (pyrazole)The carbon atom bearing the methyl group.
~10 - 15Methyl-CThe methyl carbon is highly shielded and appears at a high field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet (for solids) or as a thin film on a salt plate (for liquids).[7]

Data Interpretation:

The IR spectrum of 4-methyl-1-phenyl-1H-pyrazole is expected to show characteristic absorption bands corresponding to its structural features.[11][13][14]

Table 3: Predicted IR Absorption Bands for 4-methyl-1-phenyl-1H-pyrazole

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3050 - 3150MediumC-H stretching (aromatic)Corresponds to the C-H bonds of the pyrazole and phenyl rings.
2850 - 3000MediumC-H stretching (aliphatic)Corresponds to the C-H bonds of the methyl group.
1500 - 1600StrongC=C and C=N stretchingCharacteristic absorptions for the aromatic pyrazole and phenyl rings.
1400 - 1500MediumC-H bending (methyl)Bending vibrations of the methyl group.
690 - 900StrongC-H out-of-plane bendingCharacteristic bending vibrations for the substituted aromatic rings, providing clues about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

A mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Data Interpretation:

The mass spectrum of 4-methyl-1-phenyl-1H-pyrazole (C₁₀H₁₀N₂) is expected to show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern will be characteristic of the pyrazole and phenyl rings.[8][9][14]

Table 4: Predicted Major Fragments in the Mass Spectrum of 4-methyl-1-phenyl-1H-pyrazole

m/zProposed Fragment IonRationale
158[C₁₀H₁₀N₂]⁺ (Molecular Ion)The intact molecule with one electron removed.
157[M - H]⁺Loss of a hydrogen radical, likely from the methyl group.
130[M - N₂]⁺ or [M - C₂H₄]⁺Loss of a neutral nitrogen molecule or ethylene from the pyrazole ring.
117[C₇H₅N₂]⁺Fragmentation involving the loss of the methyl and a portion of the phenyl ring.
91[C₇H₇]⁺ (Tropylium ion)A common fragment for compounds containing a benzyl moiety, formed by rearrangement and fragmentation.
77[C₆H₅]⁺ (Phenyl cation)Loss of the pyrazole ring, resulting in the phenyl cation.

Fragmentation Pathway Visualization:

Fragmentation_Pathway M [C₁₀H₁₀N₂]⁺˙ m/z = 158 F1 [C₁₀H₉N₂]⁺ m/z = 157 M->F1 - H˙ F2 [C₈H₆N₂]⁺˙ m/z = 130 M->F2 - C₂H₄ F3 [C₆H₅]⁺ m/z = 77 M->F3 - C₄H₅N₂˙ F4 [C₇H₇]⁺ m/z = 91 F3->F4 + CH₂

Caption: Proposed fragmentation pathway of 4-methyl-1-phenyl-1H-pyrazole in EI-MS.

Conclusion

The comprehensive spectral analysis of 4-methyl-1-phenyl-1H-pyrazole using NMR, IR, and MS techniques provides a robust framework for its structural characterization. The predicted data and interpretations presented in this guide, based on established principles and data from analogous compounds, offer a valuable resource for researchers in the field. The detailed protocols and explanations of the underlying causality behind the spectral features are intended to empower scientists to confidently identify and characterize this and similar pyrazole derivatives in their research endeavors.

References

  • PubChem. 1-Methyl-4-phenyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link].

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. Available at: [Link].

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Available at: [Link].

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link].

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link].

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link].

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link].

  • Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. E-RESEARCHCO. Available at: [Link].

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link].

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Available at: [Link].

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available at: [Link].

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link].

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available at: [Link].

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link].

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link].

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link].

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available at: [Link].

  • 1H-Pyrazole. NIST WebBook. National Institute of Standards and Technology. Available at: [Link].

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link].

Sources

A Comprehensive Technical Guide to the Solubility of 4-Methyl-1-phenyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-phenyl-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its therapeutic potential and application in organic synthesis are intrinsically linked to its solubility profile in various organic media. This technical guide provides a thorough analysis of the solubility characteristics of 4-methyl-1-phenyl-1H-pyrazole, synthesizing available data with fundamental physicochemical principles. In the absence of extensive quantitative solubility data in public literature, this guide offers a robust framework for understanding its solubility based on analogous compounds and provides detailed methodologies for its empirical determination.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of its developability and utility. For a molecule like 4-methyl-1-phenyl-1H-pyrazole, which belongs to a class of compounds with diverse biological activities, understanding its behavior in organic solvents is paramount for several stages of research and development:

  • Synthesis and Purification: Solvent selection is critical for reaction kinetics, yield, and the feasibility of purification techniques such as recrystallization and chromatography.

  • Formulation Development: In drug development, achieving the desired concentration in a delivery vehicle is a primary challenge, directly governed by the compound's solubility.

  • Analytical Method Development: The choice of solvent is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • In Vitro and In Vivo Studies: The preparation of stock solutions for biological assays requires solvents that can dissolve the compound at appropriate concentrations without interfering with the experimental system.

This guide delves into the factors governing the solubility of 4-methyl-1-phenyl-1H-pyrazole and provides practical insights for its handling and application in a laboratory setting.

Physicochemical Properties of 4-Methyl-1-phenyl-1H-pyrazole

The solubility of a compound is dictated by its molecular structure and the resulting physicochemical properties. While experimental data for 4-methyl-1-phenyl-1H-pyrazole is not extensively documented, we can infer its characteristics from its structure and data on closely related isomers.

Table 1: Physicochemical Properties of 4-Methyl-1-phenyl-1H-pyrazole and Related Isomers

Property4-Methyl-1-phenyl-1H-pyrazole (Predicted/Inferred)3-Methyl-1-phenyl-1H-pyrazole[1]1-Methyl-4-phenyl-1H-pyrazole[2]
Molecular Formula C₁₀H₁₀N₂C₁₀H₁₀N₂C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol 158.20 g/mol 158.20 g/mol
Predicted LogP ~2.32.31.9
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 1 (the pyrazole nitrogens)11
Polarity Moderately polarModerately polarModerately polar
Melting Point Not widely reportedNot widely reportedNot widely reported

The structure of 4-methyl-1-phenyl-1H-pyrazole, featuring a phenyl group and a methyl group attached to the pyrazole ring, imparts a balance of lipophilic and polar characteristics. The phenyl ring contributes to its lipophilicity, while the nitrogen atoms in the pyrazole ring introduce polarity and the capacity to act as hydrogen bond acceptors. The predicted octanol-water partition coefficient (LogP) of approximately 2.3 suggests a greater affinity for organic solvents over aqueous media.

Qualitative Solubility Profile in Common Organic Solvents

While precise quantitative data is scarce, a qualitative understanding of the solubility of 4-methyl-1-phenyl-1H-pyrazole can be constructed from its use in synthetic procedures and the behavior of analogous pyrazole derivatives.

Table 2: Qualitative Solubility of 4-Methyl-1-phenyl-1H-pyrazole in Various Organic Solvents

Solvent ClassSolvent ExamplesExpected SolubilityRationale and Supporting Evidence
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents are excellent at solvating a wide range of organic molecules, including those with moderate polarity. Pyrazole derivatives are frequently dissolved in DMSO for biological assays and NMR spectroscopy.
Halogenated Dichloromethane (DCM), ChloroformHighThe moderate polarity of 4-methyl-1-phenyl-1H-pyrazole aligns well with that of chlorinated solvents. These are commonly used for the extraction and purification of pyrazole-based compounds.
Alcohols Methanol, EthanolModerate to HighThe ability of alcohols to act as both hydrogen bond donors and acceptors facilitates interaction with the pyrazole nitrogen atoms. Solubility is likely to increase with temperature, making these solvents suitable for recrystallization. Several synthetic procedures for related pyrazoles utilize ethanol as a solvent.[3]
Ketones AcetoneModerateAcetone's polarity is suitable for dissolving moderately polar compounds.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateTHF is a common solvent for the synthesis of pyrazole derivatives, indicating good solubility. Diethyl ether, being less polar, may exhibit lower solvating power.
Esters Ethyl AcetateModerateEthyl acetate is frequently used as a component of the mobile phase in the chromatographic purification of pyrazole derivatives, suggesting a reasonable degree of solubility.[4]
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe lipophilic phenyl ring will promote some interaction, but the overall polarity of the molecule may limit high solubility in these non-polar solvents.
Aliphatic Hydrocarbons Hexane, HeptaneLowAs non-polar solvents, alkanes are unlikely to be effective solvents for the moderately polar 4-methyl-1-phenyl-1H-pyrazole. Hexane is often used as an anti-solvent or in combination with a more polar solvent in chromatography.[4]

Factors Influencing Solubility: A Deeper Dive

The solubility of 4-methyl-1-phenyl-1H-pyrazole is a multifactorial phenomenon governed by the interplay of solute-solvent interactions.

  • "Like Dissolves Like": The principle of polarity matching is the most significant factor. The moderately polar nature of 4-methyl-1-phenyl-1H-pyrazole dictates its higher solubility in solvents of similar polarity (e.g., DCM, THF, acetone) and lower solubility in highly polar (water) or non-polar (hexane) solvents.

  • Intermolecular Forces:

    • Van der Waals Forces: The phenyl and methyl groups contribute to London dispersion forces, which are favorable in less polar solvents.

    • Dipole-Dipole Interactions: The pyrazole ring possesses a dipole moment, leading to favorable interactions with polar solvents.

    • Hydrogen Bonding: While 4-methyl-1-phenyl-1H-pyrazole cannot donate hydrogen bonds, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.

  • Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, in accordance with Le Chatelier's principle, the solubility of 4-methyl-1-phenyl-1H-pyrazole is expected to increase with rising temperature. This principle is fundamental to the purification of solids by recrystallization.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. A higher melting point can sometimes be indicative of a more stable crystal lattice and, consequently, lower solubility. While the melting point of 4-methyl-1-phenyl-1H-pyrazole is not widely reported, this remains a crucial thermodynamic consideration.

Experimental Determination of Solubility: A Standard Protocol

Given the lack of published quantitative data, researchers will likely need to determine the solubility of 4-methyl-1-phenyl-1H-pyrazole experimentally. The following is a robust, self-validating protocol for this purpose.

The Isothermal Shake-Flask Method

This method is considered the "gold standard" for solubility determination due to its simplicity and reliability.

Objective: To determine the equilibrium solubility of 4-methyl-1-phenyl-1H-pyrazole in a given organic solvent at a specific temperature.

Materials and Equipment:

  • 4-Methyl-1-phenyl-1H-pyrazole (of known purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-methyl-1-phenyl-1H-pyrazole to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in the temperature-controlled shaker. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

  • Dilution and Quantification: Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of 4-methyl-1-phenyl-1H-pyrazole.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Filtration cluster_quant Quantification cluster_calc Calculation prep1 Add excess solid to known volume of solvent in a vial equil1 Seal and agitate at constant temperature (e.g., 24-48h) prep1->equil1 Establish equilibrium sep1 Allow excess solid to settle at constant temperature (e.g., 24h) equil1->sep1 Ensure saturation sample1 Withdraw supernatant sep1->sample1 Isolate saturated solution sample2 Filter through 0.22 µm syringe filter sample1->sample2 quant1 Dilute filtered sample sample2->quant1 Prepare for analysis quant2 Analyze via HPLC-UV or other suitable method quant1->quant2 calc1 Calculate solubility from concentration and dilution factor quant2->calc1 Determine final value

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of 4-methyl-1-phenyl-1H-pyrazole in organic solvents is currently lacking, a strong qualitative and predictive understanding can be established based on its physicochemical properties and the behavior of structurally similar pyrazole derivatives. The compound is expected to exhibit high solubility in polar aprotic and halogenated solvents, moderate to high solubility in alcohols and ketones, and low solubility in non-polar hydrocarbon solvents. For applications requiring precise solubility data, the isothermal shake-flask method provides a reliable and authoritative means of experimental determination. This guide serves as a foundational resource for researchers, enabling informed solvent selection and facilitating the effective use of 4-methyl-1-phenyl-1H-pyrazole in synthesis, formulation, and biological evaluation.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Youssif, B. G., & Al-Majid, A. M. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 26(11), 3163. [Link]

  • Yusuf, M., Huma, A., & Farooqui, M. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(3), M1252. [Link]

  • PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Substituted Pyrazoles for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in a multitude of biological interactions have solidified its status as a "privileged scaffold" in drug discovery.[2] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their successful development as therapeutics for a wide array of human diseases, including inflammatory conditions, cancer, and infectious diseases.[3][4] This guide provides an in-depth exploration of the significant biological activities of substituted pyrazoles, with a focus on the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies used to evaluate their therapeutic potential.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] The selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[6]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many pyrazole-based compounds are attributed to their ability to block the synthesis of pro-inflammatory prostaglandins by inhibiting the COX-2 enzyme.[7] A prime example is the FDA-approved drug Celecoxib, which features a 1,5-diarylpyrazole core. The trifluoromethyl and sulfonamide moieties of celecoxib are crucial for its selective binding to the COX-2 active site.

Below is a diagram illustrating the inhibition of the COX-2 pathway by pyrazole-based inhibitors.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Inhibitor Substituted Pyrazole (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 enzyme by substituted pyrazoles, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

The selective inhibition of COX-2 by pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following table summarizes the SAR for a series of pyrazole-based COX-2 inhibitors.

CompoundR1R2R3COX-2 IC50 (µM)
Celecoxib 4-SO2NH2-PhCF34-Me-Ph0.052
Analog 1 4-SO2NH2-PhH4-Me-Ph>10
Analog 2 4-SO2NH2-PhCF3Ph0.15
PYZ20 4-SO2NH2-PhDihydropyrazoleAryl0.33[7]
PYZ21 4-SO2NH2-PhDihydropyrazoleAryl0.08[7]

Data compiled from multiple sources for illustrative purposes.[7]

The data clearly indicates that the trifluoromethyl group at the 3-position and a sulfonamide-containing phenyl ring at the 1-position are critical for potent and selective COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of substituted pyrazoles against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

  • Hematin

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of all reagents in Tris-HCl buffer.

  • Assay Mixture Preparation: In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • Hematin

    • COX-2 enzyme

    • Test compound at various concentrations (or DMSO for control)

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add arachidonic acid and TMPD to each well to initiate the reaction.

  • Kinetic Reading: Immediately measure the absorbance at 603 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Determine the percentage of inhibition relative to the control and plot a dose-response curve to calculate the IC50 value.

II. Anticancer Activity: Inducing Programmed Cell Death

The pyrazole scaffold is a prominent feature in a multitude of compounds with significant anticancer activity.[3] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[8][9]

Mechanism of Action: Modulation of the Apoptotic Pathway

A key mechanism by which many pyrazole derivatives induce cancer cell death is through the intrinsic apoptotic pathway. This often involves the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[10][11]

The following diagram illustrates the induction of apoptosis by pyrazole derivatives through the modulation of the Bax/Bcl-2 pathway.

Apoptosis_Pathway cluster_0 Mitochondrial Apoptosis Pathway Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Pyrazole Anticancer Pyrazole Derivative Pyrazole->Bcl2 Inhibition Pyrazole->Bax Upregulation

Caption: Anticancer pyrazole derivatives can induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to caspase activation.

Structure-Activity Relationship (SAR) for Anticancer Activity

The antiproliferative activity of pyrazole derivatives against various cancer cell lines is highly dependent on the substitution pattern. The following table presents the IC50 values for a series of pyrazole analogs against different cancer cell lines.

CompoundR1R2R3Cancer Cell LineIC50 (µM)
Analog 3 Aryl--A549 (Lung)42.79[3]
Analog 4 Aryl--A549 (Lung)55.73[3]
Analog 5 Curcumin analog--MDA-MB-231 (Breast)3.64
Analog 6 Curcumin analog--HepG2 (Liver)16.13
Compound 46 Pyrazolo[1,5-a]pyrimidine--HCT116 (Colon)1.51
Compound 47 Pyrazolo[1,5-a]pyrimidine--MCF7 (Breast)7.68
Compound 7d Pyrazolyl-chalconeThiopheneHeteroarylMCF7 (Breast)42.6[12]
Compound 9e Pyrazolyl-chalconeThiopheneHeteroarylPACA2 (Pancreatic)27.6[12]

Data compiled from multiple sources for illustrative purposes.[3][12]

Experimental Protocol: MTT Cell Viability Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 value of substituted pyrazoles against a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted pyrazoles have shown considerable promise as antibacterial and antifungal agents, offering a potential new class of therapeutics to combat infectious diseases.[13][14]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is influenced by the nature of the substituents on the pyrazole core. The following table provides the Minimum Inhibitory Concentration (MIC) values for a series of pyrazole analogs against various bacterial strains.

CompoundR1R2R3Bacterial StrainMIC (µg/mL)
Analog 7 Indazole--S. aureus>128
Analog 8 Indazole--E. faecalis>128
Analog 9 Pyrazoline--S. aureus4
Analog 10 Pyrazoline--E. faecalis4
Compound 1 Imidazo[2,1-b][3][4][15]thiadiazoleGram-positive & Gram-negative<0.24
Compound 7 Imidazo[2,1-b][3][4][15]thiadiazoleC. michiganensis1.56

Data compiled from multiple sources for illustrative purposes.[13][14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of pyrazole derivatives against bacterial strains.

Objective: To determine the lowest concentration of a substituted pyrazole that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

IV. General Experimental Workflow for Pyrazole-Based Drug Discovery

The discovery and development of novel pyrazole-based therapeutic agents follow a structured workflow, from initial library synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening High-Throughput Screening (HTS) cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation Synthesis Synthesis of Substituted Pyrazole Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Cell-based assays) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization (Improve potency & selectivity) SAR_Studies->Lead_Optimization In_Vivo_Models In Vivo Efficacy & Toxicity Studies (Animal Models) Lead_Optimization->In_Vivo_Models ADME_Tox ADME/Tox Profiling In_Vivo_Models->ADME_Tox IND_Enabling IND_Enabling ADME_Tox->IND_Enabling IND-Enabling Studies

Caption: A generalized workflow for the discovery and preclinical development of novel pyrazole-based drug candidates.

V. Conclusion and Future Perspectives

The substituted pyrazole core continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and the diverse array of biological activities associated with its derivatives ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of pyrazole-based compounds with enhanced target specificity and improved pharmacokinetic profiles. The application of computational modeling and artificial intelligence in conjunction with high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs to address unmet medical needs.

VI. References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved January 23, 2026, from [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (n.d.). while true do. Retrieved January 23, 2026, from [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Drug Discovery Workflow - What is it?. (n.d.). Vipergen. Retrieved January 23, 2026, from [Link]

  • Western Blot Analysis of Apoptotic, Anti-Apoptotic Proteins, and Autophagic Indicators. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. (2018, February 1). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024, July 9). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Interactive Visualization of Metabolic Pathways. (n.d.). IEEE Xplore. Retrieved January 23, 2026, from [Link]

  • Application of Graph-based Data Mining to Metabolic Pathways. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 23, 2026, from [Link]

  • Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). Sciedu Press. Retrieved January 23, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Science. Retrieved January 23, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Flowchart illustrating the workflow of the experimental design development and evaluation. EC: effective concentration, SSE stochastic simulation and estimation, PD: pharmacodynamic. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A graph layout algorithm for drawing metabolic pathways. (2000, December 6). SciSpace. Retrieved January 23, 2026, from [Link]

  • Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • How to Create Beautiful Research Figures (Complete Tutorial). (2025, April 23). YouTube. Retrieved January 23, 2026, from [Link]

  • Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization. (n.d.). Cytoscape. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). MDPI. Retrieved January 23, 2026, from [Link]

  • Let's Draw a Graph: An Introduction with Graphviz. (2013, October 28). UC Berkeley EECS. Retrieved January 23, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induce. (2018, January 23). OncoTargets and Therapy. Retrieved January 23, 2026, from [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (n.d.). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Drawing graphs with dot. (n.d.). worrydream.com. Retrieved January 23, 2026, from [Link]

  • Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB?. (2021, June 4). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Drug Discovery Process. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • A workflow diagram of structure-based drug design (SBDD) process. The... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • From Idea to Medicine: The Comprehensive Stages of Drug Discovery and Development. (2025, May 5). LinkedIn. Retrieved January 23, 2026, from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 4-methyl-1-phenyl-1H-pyrazole in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Among these, the anti-inflammatory properties of pyrazole derivatives have garnered significant attention, leading to the development of blockbuster drugs such as the selective COX-2 inhibitor, Celecoxib.[2] These compounds typically exert their effects by modulating key enzymatic pathways in the inflammatory cascade, such as those governed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-methyl-1-phenyl-1H-pyrazole in anti-inflammatory research. While specific studies on this particular derivative are emerging, the protocols outlined herein represent the gold-standard methodologies for evaluating the anti-inflammatory potential of novel pyrazole-based compounds.

The rationale for investigating 4-methyl-1-phenyl-1H-pyrazole is grounded in the established structure-activity relationships of this chemical class. The phenyl and methyl substitutions on the pyrazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to target enzymes and its overall efficacy. The following application notes and protocols are designed to provide a robust framework for the systematic evaluation of this compound's anti-inflammatory profile, from initial in vitro screening to in vivo validation.

Section 1: In Vitro Evaluation of Anti-Inflammatory Activity

The initial assessment of a compound's anti-inflammatory potential is typically conducted using a panel of in vitro assays. These cell-free and cell-based assays provide crucial insights into the compound's mechanism of action and its potency.

Cyclooxygenase (COX) Inhibition Assay

Scientific Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) are pivotal in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[4] Inhibition of COX enzymes, particularly the inducible isoform COX-2, is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). This assay will determine if 4-methyl-1-phenyl-1H-pyrazole can inhibit the activity of these key enzymes.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 4-methyl-1-phenyl-1H-pyrazole (in DMSO) Incubation Incubate Compound with Enzyme Compound->Incubation Enzyme COX-1 / COX-2 Enzyme Enzyme->Incubation Substrate Arachidonic Acid Reaction Add Arachidonic Acid to Initiate Reaction Substrate->Reaction Incubation->Reaction Detection Measure Prostaglandin Production (e.g., PGE2 ELISA) Reaction->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol: A colorimetric COX inhibitor screening assay kit is a common method for this evaluation.[3]

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This will typically include assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.

  • Compound Dilution: Prepare a series of dilutions of 4-methyl-1-phenyl-1H-pyrazole in DMSO. A typical starting concentration range would be from 1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add the diluted 4-methyl-1-phenyl-1H-pyrazole or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 25°C.

  • Detection: Stop the reaction and measure the absorbance at the appropriate wavelength as per the kit's instructions. The intensity of the color is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the log of the inhibitor concentration.

Lipoxygenase (LOX) Inhibition Assay

Scientific Rationale: Lipoxygenase enzymes, such as 5-LOX and 15-LOX, are involved in the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[3] Dual inhibitors of both COX and LOX pathways are of significant therapeutic interest as they may offer broader anti-inflammatory effects with a potentially improved safety profile.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 4-methyl-1-phenyl-1H-pyrazole (in DMSO) Incubation Incubate Compound with Enzyme Compound->Incubation Enzyme Lipoxygenase Enzyme (e.g., Soybean LOX) Enzyme->Incubation Substrate Linoleic Acid Reaction Add Linoleic Acid to Initiate Reaction Substrate->Reaction Incubation->Reaction Detection Measure Hydroperoxide Formation (Absorbance at 234 nm) Reaction->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: Workflow for the in vitro LOX inhibition assay.

Detailed Protocol: The activity of lipoxygenase is monitored by measuring the increase in absorbance at 234 nm due to the formation of hydroperoxides from linoleic acid.[5]

  • Reagent Preparation: Prepare a borate buffer (0.2 M, pH 9.0), a solution of soybean lipoxygenase (e.g., 1500 U/mL), and a solution of linoleic acid.

  • Compound Dilution: Prepare serial dilutions of 4-methyl-1-phenyl-1H-pyrazole in DMSO.

  • Assay Mixture: In a quartz cuvette, mix the borate buffer and the lipoxygenase solution.

  • Inhibitor Addition: Add the diluted test compound or a known inhibitor (e.g., quercetin) to the cuvette. Include a vehicle control.

  • Pre-incubation: Incubate the mixture at 25°C for 5 minutes.[5]

  • Reaction Initiation: Start the reaction by adding the linoleic acid solution.

  • Measurement: Immediately measure the change in absorbance at 234 nm over a period of time (e.g., 5 minutes) using a spectrophotometer.[5]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value.

Inhibition of Pro-Inflammatory Cytokine Production in Macrophages

Scientific Rationale: Macrophages play a central role in the inflammatory response. When activated by stimuli such as lipopolysaccharide (LPS), they release a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7] This assay assesses the ability of 4-methyl-1-phenyl-1H-pyrazole to suppress the production of these key inflammatory mediators in a cellular context.

Cell Line: RAW 264.7 murine macrophage cell line.[8]

Experimental Workflow:

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed Seed RAW 264.7 cells in 96-well plate Pretreat Pre-treat with 4-methyl-1-phenyl-1H-pyrazole Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Viability Assess Cell Viability (MTT Assay) Stimulate->Viability ELISA Measure TNF-α and IL-6 by ELISA Collect->ELISA

Caption: Workflow for measuring cytokine inhibition in macrophages.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of 4-methyl-1-phenyl-1H-pyrazole. Incubate for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the unstimulated control).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[9]

  • Cell Viability Assay: To ensure that the observed reduction in cytokine levels is not due to cytotoxicity, perform a cell viability assay (e.g., MTT assay) on the remaining cells in the plate.[10]

Data Presentation:

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
0.1
1
10
100
Positive Control

Section 2: In Vivo Evaluation of Anti-Inflammatory Activity

Following promising in vitro results, the anti-inflammatory effects of 4-methyl-1-phenyl-1H-pyrazole should be evaluated in a relevant animal model of acute inflammation.

Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for investigating acute inflammation.[11][12] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified. This model is highly predictive of the anti-inflammatory activity of NSAIDs.[13]

Experimental Workflow:

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animals Acclimatize Rats Baseline Measure Baseline Paw Volume Animals->Baseline Dosing Prepare Doses of Compound and Positive Control (Indomethacin) Administer Administer Compound/Control (e.g., i.p. or p.o.) Dosing->Administer Baseline->Administer Induce Inject Carrageenan into Paw Administer->Induce Measure Measure Paw Volume at Regular Intervals (1-5h) Induce->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate

Caption: Workflow for the carrageogen-induced paw edema model.

Detailed Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • 4-methyl-1-phenyl-1H-pyrazole (at least 3 dose levels, e.g., 10, 30, 100 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral) 30-60 minutes before carrageenan injection.[14]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[11]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)Edema Inhibition (%) at 3h
Vehicle Control--
4-methyl-1-phenyl-1H-pyrazole10
4-methyl-1-phenyl-1H-pyrazole30
4-methyl-1-phenyl-1H-pyrazole100
Indomethacin10

Section 3: Synthesis of 4-methyl-1-phenyl-1H-pyrazole

While 1-methyl-4-phenyl-1H-pyrazole is commercially available, the synthesis of the target compound, 4-methyl-1-phenyl-1H-pyrazole, may be necessary.[15] A general and efficient method for the synthesis of N-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[16] A plausible synthetic route could involve the reaction of phenylhydrazine with a suitable methylated 1,3-dicarbonyl precursor. For specific guidance, consulting synthetic organic chemistry literature for the synthesis of substituted pyrazoles is recommended.[17][18]

Conclusion

The application notes and protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of 4-methyl-1-phenyl-1H-pyrazole. By employing these established in vitro and in vivo assays, researchers can elucidate the compound's mechanism of action, determine its potency, and assess its potential as a novel anti-inflammatory agent. The logical progression from enzymatic and cellular assays to a validated animal model ensures a thorough and scientifically rigorous investigation.

References

  • Abdellatif, K. R. A., et al. (2020). New pyrazole derivatives possessing amino/methanesulphonyl pharmacophore with good gastric safety profile: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory activity and histopathological studies. Bioorganic Chemistry, 95, 103540. [Link]

  • Bansal, S., et al. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1, 3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 80, 167-174. [Link]

  • Barber, J., et al. (2007). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. The Journal of Immunology, 178(8), 5297-5303. [Link]

  • Chinni, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3459-3474. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Hajhashemi, V., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 44(5), 574-578. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Li, J., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342. [Link]

  • Lopa, S. S., et al. (2021). Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. Antioxidants, 10(4), 589. [Link]

  • Pan, M. H., et al. (2019). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 24(1), 83. [Link]

  • Park, H., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 38(4), 486-492. [Link]

  • Rauf, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Retrieved from [Link]

  • Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S3), 8281-8296. [Link]

  • Sholikhah, E. N., et al. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. Journal of Pharmacology and Pharmacotherapeutics, 7(3), 133-137. [Link]

  • Smith, W. L., et al. (2011). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Clinical Investigation, 121(11), 4195-4202. [Link]

  • Taha, M., et al. (2020). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 10(1), 1-15. [Link]

  • Toti, K. S., et al. (2017). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. Pharmacognosy Magazine, 13(Suppl 3), S596-S600. [Link]

  • Vasilevsky, S. F., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(11), 2588. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]

  • Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer. Nature Reviews Cancer, 10(3), 181-193. [Link]

  • Yaseen, G., et al. (2018). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. International Journal of Molecular Sciences, 19(11), 3416. [Link]

  • Zhang, X., et al. (2021). Rosamultin alleviates LPS-induced acute kidney injury by promoting autophagy and inhibiting the TLR4/NF-κB pathway. Drug Design, Development and Therapy, 15, 411-424. [Link]

  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1h-pyrazol-5-yl)
  • Zádor, E., et al. (2017). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 22(10), 1649. [Link]

  • Zhu, F., et al. (2014). Design, synthesis and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Molecules, 19(9), 13615-13633. [Link]

  • Zidar, N., et al. (2018). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. European Journal of Medicinal Chemistry, 143, 137-146. [Link]

  • Zask, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(17), 7999-8012. [Link]

  • Zhang, Y., et al. (2018). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 23(12), 3127. [Link]

Sources

Application Notes and Protocols for the Use of 4-Methyl-1-phenyl-1H-pyrazole in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Its derivatives have shown remarkable versatility, leading to their incorporation into a number of FDA-approved drugs for various therapeutic areas, including oncology.[1] In the realm of anticancer drug design, the pyrazole scaffold is considered a "privileged structure" due to its ability to interact with a multitude of biological targets implicated in cancer progression.[2] These interactions can lead to the inhibition of key cellular processes such as uncontrolled proliferation, angiogenesis, and survival.[3][4]

This guide focuses on the application of a specific pyrazole derivative, 4-methyl-1-phenyl-1H-pyrazole , and its closely related tautomeric form, 3-methyl-1-phenyl-1H-pyrazol-5-ol , in the design and development of novel anticancer agents. Due to keto-enol tautomerism, these two structures are readily interconvertible, with the pyrazol-5-ol form often being the key reactive intermediate for synthesizing derivatives at the C4 position.[5][6] We will delve into the synthesis of promising anticancer compounds from this scaffold, detail their mechanisms of action, and provide comprehensive protocols for their evaluation.

Mechanism of Action: Targeting Apoptotic Pathways

A significant body of research has demonstrated that derivatives of the 3-methyl-1-phenyl-1H-pyrazol-5-ol core can exert their anticancer effects by inducing programmed cell death, or apoptosis. One of the key pathways implicated is the p53-mediated apoptotic pathway .[7] The p53 tumor suppressor protein, often hailed as the "guardian of the genome," plays a critical role in responding to cellular stress, such as DNA damage, by instigating cell cycle arrest or apoptosis.[8][9]

Certain derivatives of 4-methyl-1-phenyl-1H-pyrazole, particularly the 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), have been shown to activate this pathway in cancer cells.[7] The proposed mechanism involves the stabilization and activation of p53, which in turn upregulates the expression of pro-apoptotic proteins like Bax.[10] Bax then translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, ultimately executing the apoptotic program.[10]

p53_pathway cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Mitochondrial Pathway cluster_3 Apoptosis Execution Pyrazole_Derivative 4,4'-(arylmethylene)bis (3-methyl-1-phenyl- 1H-pyrazol-5-ol) p53 p53 Activation & Stabilization Pyrazole_Derivative->p53 Bax Bax Upregulation p53->Bax CytoC Cytochrome c Release Bax->CytoC Caspase Caspase Cascade CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

p53-mediated apoptosis induced by pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol outlines the synthesis of the key precursor for subsequent derivatization.[11]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Diethyl ether

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine.

  • Add 0.5 mL of glacial acetic acid to the mixture.

  • Heat the reaction mixture to 90°C and stir for 1 hour.

  • Allow the solution to cool to room temperature.

  • Add 25 mL of diethyl ether to induce crystallization of the pyrazolone product.

  • Collect the crystalline product by filtration.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

This protocol describes the synthesis of a series of anticancer derivatives from the starting pyrazolone.[7]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (from Protocol 1)

  • Various substituted aromatic aldehydes

  • Sodium acetate (NaOAc), 1 M solution

  • 70% Ethanol (EtOH) in water

  • 50% Ethanol in water

Procedure:

  • In a suitable reaction vessel, dissolve the desired aromatic aldehyde (0.4 mmol) and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.8 mmol) in 4 mL of 70% EtOH at room temperature.

  • Add 40.2 µL of 1 M NaOAc solution to the reaction mixture.

  • Stir the mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, add water to the reaction mixture to achieve a 50% EtOH concentration.

  • The product will precipitate out of solution. Collect the solid by filtration.

  • Wash the filtered product with 50% EtOH.

  • Dry the purified product.

synthesis_workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one D Stir at Room Temperature A->D B Aromatic Aldehyde B->D C NaOAc (catalyst) 70% EtOH (solvent) C->D E Precipitation (add water to 50% EtOH) D->E F Filtration & Washing E->F G Drying F->G H 4,4'-(Arylmethylene)bis (3-methyl-1-phenyl- 1H-pyrazol-5-ol) G->H

Workflow for the synthesis of bis-pyrazole derivatives.
Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol details a standard method for assessing the anticancer activity of the synthesized compounds against various cancer cell lines.[12][13]

Materials:

  • Cancer cell lines (e.g., RKO colorectal carcinoma, MCF-7 breast cancer)[7][11]

  • Normal fibroblast cell line (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized pyrazole derivatives dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at an appropriate density and incubate overnight.

  • Prepare serial dilutions of the synthesized pyrazole derivatives in the complete culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.[13]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 595 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

The cytotoxic activity of the synthesized 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives should be summarized in a table for easy comparison.

Compound IDSubstituent on ArylmethyleneCancer Cell LineIC₅₀ (µM)[1][7][11][14]
3i 4-Hydroxy-3-methoxyRKO9.9 ± 1.1
6n Indole-3-yl (specific derivative)MCF-7 (48h)21.8 µg/mL
Doxorubicin - (Positive Control)RKO-
Doxorubicin - (Positive Control)MCF-70.68 - 5.074 µg/mL

Interpretation: Lower IC₅₀ values indicate higher cytotoxic potency. A desirable anticancer drug candidate will exhibit high potency against cancer cell lines and low toxicity towards normal cells (high selectivity). For instance, compound 3i shows significant cytotoxicity against the RKO colorectal cancer cell line.[1][7]

Protocol 4: In Vivo Antitumor Activity Assessment (Ehrlich Ascites Carcinoma Model)

This protocol provides a general framework for evaluating the in vivo efficacy of promising pyrazole derivatives using a murine tumor model.[15]

Materials:

  • Swiss albino mice

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Synthesized pyrazole derivative

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticancer drug (e.g., 5-Fluorouracil)

  • Normal saline

  • Trypan blue dye

Procedure:

  • Acquire and acclimate the mice for at least one week.

  • Maintain the EAC cell line by intraperitoneal (i.p.) inoculation of 1 x 10⁶ cells in mice.

  • For the experiment, inoculate a new batch of mice with EAC cells (day 0).

  • Randomly divide the tumor-bearing mice into groups:

    • Group 1: Control (vehicle only)

    • Group 2: Standard drug (e.g., 5-FU, 20 mg/kg)

    • Group 3-n: Test compound(s) at different dose levels.

  • Administer the first dose of the test compounds and the standard drug 24 hours after tumor inoculation (day 1) and continue for a specified period (e.g., 9 consecutive days).

  • Monitor the mice daily for mortality and record the mean survival time (MST) for each group.

  • Calculate the percentage increase in lifespan (% ILS) using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100

  • At the end of the experiment, collect ascetic fluid from a subset of animals in each group to determine the viable tumor cell count using the trypan blue exclusion method.

Interpretation: A significant increase in MST and % ILS, along with a reduction in viable tumor cell count in the treated groups compared to the control group, indicates in vivo antitumor activity.

Conclusion and Future Directions

The 4-methyl-1-phenyl-1H-pyrazole scaffold, through its reactive 3-methyl-1-phenyl-1H-pyrazol-5-ol tautomer, serves as a valuable starting point for the design of novel anticancer agents. The synthetic accessibility of derivatives like the 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and their demonstrated ability to induce p53-mediated apoptosis highlight the therapeutic potential of this chemical class. Further investigations could explore the synthesis of a wider range of derivatives to establish a more comprehensive structure-activity relationship. Additionally, exploring other potential mechanisms of action, such as kinase inhibition, could unveil new avenues for the development of next-generation pyrazole-based cancer therapies.[2][4][16]

References

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for efficient pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization for the synthesis of pyrazole derivatives. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for pyrazole synthesis, providing a quick reference for your experimental design.

Q1: How do I select the right catalyst for my pyrazole synthesis?

A: The choice of catalyst is critical and depends on several factors, including the specific pyrazole synthesis route, the nature of your substrates, and the desired reaction conditions (e.g., temperature, solvent). Here's a general guide:

  • For Knorr and Paal-Knorr type syntheses, which typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, an acid catalyst is often employed.[1][2] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[2]

  • For multicomponent reactions, a wider variety of catalysts can be used, including Lewis acids, and heterogeneous catalysts. These reactions offer the advantage of forming complex pyrazole derivatives in a single step.

  • For reactions requiring high regioselectivity, the catalyst's nature plays a pivotal role. The steric and electronic properties of both the catalyst and the substrates will influence which regioisomer is preferentially formed.[3]

  • For "green" and sustainable synthesis, consider using heterogeneous catalysts, which can be easily recovered and reused.[4] Examples include silica-supported copper catalysts and nano-particle based catalysts.[4][5]

Q2: What are the advantages of using a heterogeneous catalyst?

A: Heterogeneous catalysts offer several benefits, particularly in the context of sustainable and scalable synthesis:

  • Easy Separation: They can be easily removed from the reaction mixture by simple filtration, which simplifies product purification.[6]

  • Reusability: Many heterogeneous catalysts can be recycled multiple times without a significant loss of activity, reducing waste and cost.[4]

  • Improved Stability: They often exhibit higher thermal and chemical stability compared to their homogeneous counterparts.

  • Potential for Flow Chemistry: Supported catalysts are well-suited for use in continuous flow reactors, which can offer improved control over reaction parameters and facilitate large-scale production.[5]

Q3: Can I reuse my catalyst? If so, what is the general procedure?

A: Yes, one of the key advantages of many heterogeneous catalysts is their reusability. The general procedure for catalyst recovery and reuse is as follows:

  • Separation: After the reaction is complete, separate the catalyst from the reaction mixture by filtration.[6]

  • Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts. The choice of solvent will depend on the nature of your reaction mixture.

  • Drying: Dry the catalyst, typically under vacuum or in an oven at a moderate temperature, to remove any residual solvent.

  • Reactivation (if necessary): Some catalysts may require a reactivation step to restore their full catalytic activity. This could involve heating or treatment with a specific chemical agent.

  • Reuse: The reactivated catalyst can then be used in subsequent reaction runs.

It is advisable to characterize the recycled catalyst to ensure its structural integrity and activity have been maintained.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during catalytic pyrazole synthesis.

Issue 1: Low Reaction Yield

A low yield of the desired pyrazole product is a frequent challenge. The following guide will help you systematically identify and address the potential causes.

Q: My pyrazole synthesis is resulting in a low yield. What are the possible causes and how can I improve it?

A: Low yields can stem from various factors, from the quality of your reagents to the reaction conditions. Here is a step-by-step troubleshooting workflow:

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity 1. Check Purity of Starting Materials & Reagents Start->CheckPurity ReviewConditions 2. Review Reaction Conditions (Temperature, Time, Concentration) CheckPurity->ReviewConditions AnalyzeCrude 3. Analyze Crude Product (NMR, LC-MS) ReviewConditions->AnalyzeCrude IncompleteReaction Incomplete Reaction? AnalyzeCrude->IncompleteReaction SideProducts Side Products Identified? Decomposition Product Decomposition? SideProducts->Decomposition No ChangeCatalyst Consider a Different Catalyst or Catalyst Loading SideProducts->ChangeCatalyst Yes IncompleteReaction->SideProducts No OptimizeConditions Optimize Reaction Conditions (e.g., lower temperature, shorter time) IncompleteReaction->OptimizeConditions Yes Decomposition->OptimizeConditions Yes OptimizeWorkup Optimize Work-up Procedure OptimizeConditions->OptimizeWorkup ChangeCatalyst->OptimizeWorkup PurificationIssues Address Purification Challenges OptimizeWorkup->PurificationIssues

Caption: A logical workflow for troubleshooting low product yield.

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent and Solvent Purity:

    • Action: Ensure that your starting materials (e.g., 1,3-dicarbonyl compound, hydrazine) and solvents are pure and dry. Impurities can interfere with the reaction and deactivate the catalyst.[7]

    • Causality: Water or other nucleophilic impurities can compete with the desired reaction, leading to side products or inhibition of the catalyst.

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the yield. Some reactions may require heating to proceed at a reasonable rate, while for others, elevated temperatures can lead to decomposition of reactants or products.[8] Experiment with a range of temperatures to find the optimal balance.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[9] Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times may lead to the formation of byproducts.

    • Concentration: The concentration of reactants can influence the reaction rate. In some cases, higher concentrations can favor the desired product formation.

  • Evaluate the Catalyst's Performance:

    • Catalyst Loading: The amount of catalyst used can be critical. Too little catalyst may result in a slow or incomplete reaction, while an excess of catalyst can sometimes lead to side reactions. Perform a catalyst loading study to determine the optimal amount.

    • Catalyst Activity: Ensure that your catalyst is active. Some catalysts are sensitive to air or moisture and may require special handling.[10] If you are using a recycled catalyst, its activity may have diminished.

  • Analyze the Crude Reaction Mixture:

    • Action: Before purification, analyze a small sample of the crude reaction mixture by NMR or LC-MS.

    • Causality: This analysis can help you determine if the reaction is incomplete, if side products are being formed, or if the desired product is decomposing under the reaction conditions.

  • Refine the Work-up and Purification Procedure:

    • Action: The work-up and purification steps can be a significant source of product loss. Ensure that you are using appropriate extraction solvents and that your purification method (e.g., column chromatography, recrystallization) is optimized for your specific product.[5]

    • Causality: Improper work-up can lead to the loss of product into the aqueous phase, while an unoptimized purification can result in co-elution with impurities or decomposition on the stationary phase.

Issue 2: Poor Regioselectivity

The formation of multiple regioisomers is a common problem in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.

Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: Controlling regioselectivity is a key challenge in pyrazole synthesis. The formation of one regioisomer over another is determined by the relative rates of the initial nucleophilic attack of the hydrazine on the two different carbonyl groups of the 1,3-dicarbonyl compound.

Factors Influencing Regioselectivity and Strategies for Control:

FactorInfluence on RegioselectivityTroubleshooting Strategy
Steric Hindrance The hydrazine will preferentially attack the less sterically hindered carbonyl group.Choose a 1,3-dicarbonyl compound with significantly different steric environments around the two carbonyls.
Electronic Effects The more electrophilic carbonyl group will be more susceptible to nucleophilic attack.Modify the substituents on the 1,3-dicarbonyl to enhance the electrophilicity of one carbonyl over the other.
Catalyst The catalyst can influence the regioselectivity by coordinating to one of the carbonyl groups, thereby activating it for attack.Screen different types of catalysts (e.g., Brønsted vs. Lewis acids) and catalyst loadings. Some catalysts may exhibit a preference for coordinating to a specific carbonyl group.
Solvent The polarity of the solvent can affect the transition state energies of the two possible reaction pathways.Experiment with a range of solvents with varying polarities.
Temperature In some cases, the regioselectivity can be temperature-dependent.Vary the reaction temperature to see if it influences the isomeric ratio.

Experimental Protocol for Optimizing Regioselectivity:

  • Substrate Modification: If possible, modify the 1,3-dicarbonyl substrate to introduce a significant steric or electronic difference between the two carbonyl groups.

  • Catalyst Screening: Perform a series of small-scale reactions using different catalysts. For example, compare the results obtained with a Brønsted acid (e.g., acetic acid) versus a Lewis acid (e.g., Sc(OTf)₃).[6]

  • Solvent Screening: Run the reaction in a variety of solvents, such as ethanol, toluene, and dichloromethane, to assess the impact of solvent polarity on the regioselectivity.

  • Temperature Variation: Conduct the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) and analyze the product mixture to determine if temperature affects the isomeric ratio.

Mechanism of Knorr Pyrazole Synthesis and Regioselectivity

KnorrMechanism cluster_0 Knorr Pyrazole Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Initial Attack at C1 (Pathway A) Reactants->Intermediate1 k1 Intermediate2 Initial Attack at C3 (Pathway B) Reactants->Intermediate2 k2 Hemiaminal1 Hemiaminal A Intermediate1->Hemiaminal1 Hemiaminal2 Hemiaminal B Intermediate2->Hemiaminal2 Cyclization1 Cyclization Hemiaminal1->Cyclization1 Cyclization2 Cyclization Hemiaminal2->Cyclization2 Dehydration1 Dehydration Cyclization1->Dehydration1 Dehydration2 Dehydration Cyclization2->Dehydration2 Product1 Regioisomer 1 Dehydration1->Product1 Product2 Regioisomer 2 Dehydration2->Product2

Caption: The Knorr pyrazole synthesis can proceed via two pathways, leading to different regioisomers depending on the initial site of nucleophilic attack.

Issue 3: Catalyst Deactivation or Low Activity

A catalyst that is not performing as expected can lead to a sluggish or stalled reaction.

Q: My reaction is very slow or not proceeding to completion. I suspect a problem with my catalyst. What should I do?

A: Catalyst deactivation or low activity can be caused by several factors. Here's how to troubleshoot this issue:

  • Check for Catalyst Poisons:

    • Action: Ensure that your starting materials and solvents are free from impurities that could act as catalyst poisons.

    • Causality: Certain functional groups or impurities can bind strongly to the active sites of the catalyst, rendering it inactive. For example, sulfur-containing compounds can poison some metal catalysts.

  • Verify Catalyst Handling and Storage:

    • Action: Review the recommended handling and storage conditions for your catalyst.

    • Causality: Many catalysts are sensitive to air and moisture. Improper storage can lead to decomposition or oxidation, resulting in a loss of activity.

  • Ensure Proper Catalyst Activation:

    • Action: Some catalysts require an activation step before use. Consult the supplier's instructions or relevant literature to ensure that you are following the correct activation procedure.

  • Consider Catalyst Leaching (for heterogeneous catalysts):

    • Action: If you are using a supported catalyst, it is possible that the active metal is leaching into the reaction solution.

    • Causality: Leaching can lead to a decrease in the effective catalyst concentration and can also contaminate your product. Analyze the reaction filtrate for the presence of the metal to check for leaching.

  • Increase Catalyst Loading:

    • Action: As a simple first step, try increasing the catalyst loading to see if it improves the reaction rate.

Issue 4: Difficult Product Purification

Even with a high-yielding reaction, challenges in purifying the final product can significantly impact the overall efficiency of your synthesis.

Q: I am having trouble purifying my pyrazole product from the reaction mixture. What are some common issues and solutions?

A: Purification difficulties often arise from the presence of unreacted starting materials, side products, or residual catalyst.

Common Purification Challenges and Solutions:

ChallengePotential CauseRecommended Solution
Removal of Unreacted Hydrazine Hydrazine and its derivatives are often polar and can be difficult to separate from polar pyrazole products.Perform an acidic wash of the organic layer during the work-up to protonate the basic hydrazine, making it more water-soluble.
Separation of Regioisomers Regioisomers often have very similar polarities, making them difficult to separate by column chromatography.If possible, try to optimize the reaction for higher regioselectivity. Alternatively, recrystallization can sometimes be effective in separating isomers.
Removal of Catalyst Residue Homogeneous catalysts can be challenging to remove completely from the product.For metal catalysts, consider using a scavenger resin to remove residual metal. For acid or base catalysts, a neutralizing wash during the work-up is typically effective.
Product is an Oil or Low-Melting Solid This can make recrystallization difficult.If direct crystallization is not feasible, consider converting the pyrazole to a salt (if it has a basic nitrogen) to facilitate crystallization and purification. The free base can then be regenerated.

General Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, perform an aqueous work-up to remove water-soluble impurities and catalyst residues. This may involve washing the organic layer with water, brine, and a dilute acid or base solution as needed.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. Choose a solvent system that provides good separation of your product from impurities on a TLC plate before running the column.[5]

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.[4]

By systematically addressing these common challenges, you can significantly improve the efficiency and success of your pyrazole synthesis experiments.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available online: [Link] (accessed on 2024-10-26).

  • Slideshare. knorr pyrazole synthesis. Available online: [Link] (accessed on 2024-10-26).

  • Journal of Synthetic Chemistry. One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Available online: [Link] (accessed on 2024-10-26).

  • National Center for Biotechnology Information. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available online: [Link] (accessed on 2024-10-26).

  • ResearchGate. Synthesis of pyrazoles catalyzed by Sc(OTf) 3 under solvent-free... Available online: [Link] (accessed on 2024-10-26).

  • Wikipedia. Paal–Knorr synthesis. Available online: [Link] (accessed on 2024-10-26).

  • Royal Society of Chemistry. Cu-catalysed pyrazole synthesis in continuous flow. Available online: [Link] (accessed on 2024-10-26).

  • Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available online: [Link] (accessed on 2024-10-26).

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available online: [Link] (accessed on 2024-10-26).

  • ACS Omega. Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization. Available online: [Link] (accessed on 2024-10-26).

  • PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available online: [Link] (accessed on 2024-10-26).

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available online: [Link] (accessed on 2024-10-26).

  • Royal Society of Chemistry. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Available online: [Link] (accessed on 2024-10-26).

  • PubMed. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Available online: [Link] (accessed on 2024-10-26).

  • Quora. In organic chemistry, why is my percent yield so low? Available online: [Link] (accessed on 2024-10-26).

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Available online: [Link] (accessed on 2024-10-26).

  • MDPI. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Available online: [Link] (accessed on 2024-10-26).

  • Royal Society of Chemistry. Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Available online: [Link] (accessed on 2024-10-26).

  • Reddit. Synthesis - General tips for improving yield? Available online: [Link] (accessed on 2024-10-26).

  • Royal Society of Chemistry. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Available online: [Link] (accessed on 2024-10-26).

  • PubMed. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. Available online: [Link] (accessed on 2024-10-26).

Sources

Validation & Comparative

A Tale of Two Azoles: A Comparative Guide to Pyrazole and Triazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the vast and ever-evolving landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the plethora of choices, the five-membered nitrogen-containing heterocycles, pyrazoles and triazoles, have emerged as "privileged structures." Their remarkable versatility and broad spectrum of biological activities have led to their incorporation into a multitude of approved drugs and clinical candidates. This guide offers a comprehensive comparative analysis of pyrazole and triazole derivatives, delving into their structural nuances, synthetic strategies, and differential pharmacological profiles. By synthesizing technical data with field-proven insights, we aim to equip researchers with the knowledge to make informed decisions in the selection and optimization of these critical pharmacophores.

Structural and Physicochemical Analysis: A Tale of Two Isomers

At first glance, pyrazole and triazole appear as close cousins – five-membered aromatic rings containing nitrogen atoms. However, the seemingly subtle difference in the number and position of these nitrogen atoms profoundly influences their physicochemical properties and, consequently, their interactions with biological targets.

Pyrazole , a 1,2-diazole, possesses two adjacent nitrogen atoms. This arrangement imparts a unique electronic distribution, with one nitrogen atom being pyridine-like (electron-withdrawing) and the other pyrrole-like (electron-donating). This duality allows pyrazoles to act as both hydrogen bond donors and acceptors, facilitating versatile interactions with protein active sites.[1] The pyrazole ring itself can serve as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[1]

Triazoles , on the other hand, exist as two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole. The presence of a third nitrogen atom further modulates the electronic character of the ring, generally increasing its polarity and hydrogen bonding capacity compared to pyrazole.[2] 1,2,4-triazoles, in particular, are often employed as bioisosteres for amides and esters due to their ability to mimic the hydrogen bonding pattern and steric profile of these functional groups, while offering improved metabolic stability.[2]

Diagram 1: Structural Comparison of Pyrazole and Triazole Isomers

A visual representation of the atomic arrangement in pyrazole, 1,2,3-triazole, and 1,2,4-triazole rings.

PropertyPyrazole1,2,3-Triazole1,2,4-TriazoleRationale & Implications in Drug Design
Hydrogen Bond Donors 1 (N-H)1 (N-H)1 (N-H)The N-H proton allows these heterocycles to act as hydrogen bond donors, a crucial interaction for anchoring ligands in protein binding sites.
Hydrogen Bond Acceptors 1 (Pyridine-like N)2 (Pyridine-like Ns)2 (Pyridine-like Ns)The greater number of nitrogen acceptors in triazoles can lead to more extensive hydrogen bonding networks, potentially increasing binding affinity and specificity.
Dipole Moment LowerHigherHigherThe higher dipole moment of triazoles generally leads to increased polarity and aqueous solubility, which can be advantageous for pharmacokinetic properties.
Metabolic Stability Generally stable, but can be susceptible to oxidation.Generally very stable to metabolic degradation.[2]Generally very stable to metabolic degradation.[2]The inherent stability of the triazole ring makes it an attractive choice for replacing metabolically labile groups like esters and amides.
Acidity/Basicity Weakly basicVery weakly basic/amphotericWeakly basicThe pKa of the ring nitrogens influences the ionization state at physiological pH, which can impact cell permeability and target engagement.

Synthetic Strategies: Building the Core Scaffolds

The choice between a pyrazole and a triazole scaffold can also be influenced by the feasibility and efficiency of their synthesis. Fortunately, a variety of robust synthetic methods exist for both ring systems.

Synthesis of Pyrazole Derivatives

A cornerstone of pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This versatile method allows for the introduction of a wide range of substituents at various positions on the pyrazole ring. Another powerful technique is the [3+2] cycloaddition reaction between an alkyne and a diazo compound.[4]

Experimental Protocol: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole [4]

Diagram 2: Synthetic Workflow for a 1,3,5-Trisubstituted Pyrazole

G reagents 1,3-Diketone + Hydrazine Derivative reaction Condensation Reaction (Reflux) reagents->reaction 1. Mix solvent Solvent (e.g., Ethanol) solvent->reaction 2. Dissolve workup Cooling & Crystallization reaction->workup 3. Monitor by TLC purification Filtration & Washing workup->purification 4. Isolate crude product product 1,3,5-Trisubstituted Pyrazole purification->product 5. Purify

A generalized workflow for the synthesis of a 1,3,5-trisubstituted pyrazole via condensation.

  • Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of hydrazine derivative is critical as it determines the substituent at the N1 position of the pyrazole ring. The use of a reflux system is to provide the necessary activation energy for the condensation and cyclization to occur at a reasonable rate. TLC is a simple and effective technique to monitor the disappearance of starting materials and the appearance of the product, allowing for optimal reaction timing.

Synthesis of Triazole Derivatives

The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups. For 1,2,4-triazoles, common synthetic routes include the Pellizzari and Einhorn-Brunner reactions, which involve the condensation of amides with acyl hydrazides or the reaction of hydrazines with formamide, respectively.[5][6]

Experimental Protocol: Synthesis of a Generic 1,4-Disubstituted-1,2,3-Triazole via CuAAC

Diagram 3: Synthetic Workflow for a 1,4-Disubstituted-1,2,3-Triazole via CuAAC

G reagents Azide + Terminal Alkyne reaction Click Reaction (Room Temperature) reagents->reaction 1. Mix catalyst Cu(I) Source (e.g., CuSO4/Sodium Ascorbate) catalyst->reaction 2. Add solvent Solvent (e.g., t-BuOH/H2O) solvent->reaction 3. Stir workup Extraction reaction->workup 4. Monitor by TLC purification Column Chromatography workup->purification 5. Isolate crude product product 1,4-Disubstituted 1,2,3-Triazole purification->product 6. Purify

A generalized workflow for the synthesis of a 1,4-disubstituted-1,2,3-triazole via CuAAC.

  • Reaction Setup: In a reaction vessel, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05-0.1 eq) and sodium ascorbate (0.1-0.2 eq) in water.

  • Reaction: Add the catalyst solution to the mixture of the azide and alkyne. Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a copper(I) catalyst is essential for the regioselective formation of the 1,4-disubstituted triazole isomer. Sodium ascorbate is a convenient reducing agent to generate the active Cu(I) species in situ from the more stable Cu(II) salt. The biphasic solvent system (t-BuOH/H2O) is often effective for dissolving both the organic substrates and the inorganic catalyst components.

Comparative Pharmacological Profiles: Head-to-Head in the Biological Arena

The true measure of a scaffold's utility lies in its biological activity. Both pyrazole and triazole derivatives have demonstrated efficacy across a wide range of therapeutic areas. However, direct comparative studies reveal that the choice between these two heterocycles can have a significant impact on potency and selectivity.

Case Study 1: Anti-inflammatory Agents - Cyclooxygenase (COX) Inhibitors

The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib . In a study that directly compared diaryl-based pyrazole and triazole derivatives as COX-2 inhibitors, a triazole derivative (compound 15a ) exhibited superior inhibitory activity and selectivity compared to the pyrazole analogues and even the reference drug celecoxib.[7]

CompoundScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Pyrazole0.8300.05016.6
Compound 4b Pyrazole0.1850.01710.9
Compound 15a Triazole0.3250.002162.5
Data adapted from a study on selective COX-2 inhibitors.[7]

This suggests that for this particular target, the electronic and hydrogen bonding properties of the triazole ring may enable more favorable interactions within the COX-2 active site.

Experimental Protocol: In Vitro COX Inhibition Assay [8]

  • Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound (at various concentrations) in a suitable buffer.

  • Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Case Study 2: Antimicrobial Agents

Both pyrazole and triazole derivatives have been extensively investigated as antimicrobial agents. The triazole scaffold is particularly prominent in antifungal drugs like Fluconazole and Voriconazole , which act by inhibiting fungal cytochrome P450 enzyme lanosterol 14α-demethylase.

In a comparative study of pyrazole and triazole analogues as inhibitors of Mycobacterium tuberculosis UDP-galactopyranose mutase (MtbUGM), the pyrazole derivatives were found to be superior to their triazole counterparts in terms of antituberculosis activity.[9]

CompoundScaffoldMtbUGM Inhibition (Ki, µM)M. tuberculosis MIC (µg/mL)
MS208 Pyrazole100 ± 1012.5
DA10 Pyrazole51 ± 4>100
DA11 Triazole>200>100
DA12 Triazole>200>100
DA13 Triazole>200>100
Data adapted from a study on MtbUGM inhibitors.[9]

This highlights that the optimal scaffold is highly target-dependent, and a simple bioisosteric replacement of pyrazole with triazole does not guarantee improved or even retained activity.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [11]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The Medicinal Chemist's Rationale: When to Choose Pyrazole vs. Triazole?

The decision to employ a pyrazole or a triazole scaffold is a multifactorial one, guided by the specific goals of the drug discovery program.

Choose Pyrazole when:

  • A balance of hydrogen bond donor and acceptor properties is desired.

  • Modulation of lipophilicity is a key objective. The pyrazole ring can be readily substituted with various lipophilic or hydrophilic groups.

  • Established synthetic routes using 1,3-dicarbonyls are advantageous for library synthesis.

  • The target has been validated with known pyrazole-containing drugs (e.g., COX-2, certain kinases).

Choose Triazole when:

  • Enhanced metabolic stability is a primary concern. The triazole ring is a robust bioisostere for labile ester and amide groups.[2]

  • Increased polarity and aqueous solubility are needed to improve pharmacokinetic properties.

  • Multiple hydrogen bond acceptors are required for strong target engagement.

  • The efficiency and regioselectivity of "click chemistry" can be leveraged for rapid analogue synthesis (for 1,2,3-triazoles).

Diagram 4: Decision-Making Flowchart for Scaffold Selection

G start Start: Scaffold Selection q1 Primary Goal: Metabolic Stability? start->q1 triazole Consider Triazole q1->triazole Yes q2 Primary Goal: Modulate Lipophilicity? q1->q2 No end Synthesize & Test Analogs triazole->end pyrazole Consider Pyrazole q2->pyrazole Yes q3 Need Multiple H-Bond Acceptors? q2->q3 No pyrazole->end q3->triazole Yes q4 Leverage 'Click Chemistry' for Synthesis? q3->q4 No q4->triazole Yes (1,2,3-Triazole) q4->end No

Sources

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of 4-methyl-1-phenyl-1H-pyrazole

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2] Its versatile chemical nature allows for diverse molecular interactions, leading to a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] Our focus here is on a representative molecule, 4-methyl-1-phenyl-1H-pyrazole, a compound embodying the therapeutic potential and the inherent challenges of this chemical class.

While the on-target potency of a drug candidate is crucial, its selectivity profile is what often determines its clinical fate. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, making a thorough investigation of cross-reactivity a non-negotiable step in the drug discovery pipeline.[6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity study of 4-methyl-1-phenyl-1H-pyrazole. We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and insightful approach to characterizing molecular behavior.

Defining the Target Landscape: From Primary Target to a Rational Off-Target Panel

Before any experiment, we must establish a hypothesis for the compound's primary biological target and logically select a panel of potential off-targets. This selection process is not arbitrary; it is guided by structural analogy, known pharmacology of the chemical class, and an understanding of protein family relationships.

1.1. Hypothesized Primary Target: Methionine Aminopeptidase 2 (MetAP2)

Based on public domain data for the structurally similar compound 5-(4-methylphenyl)-1H-pyrazole, a plausible primary target is Methionine aminopeptidase 2 (MetAP2) , a metalloenzyme involved in protein post-translational modification.[7] For the purpose of this guide, we will proceed with MetAP2 as our primary therapeutic target of interest.

1.2. Rationale for the Off-Target Panel Selection

A robust cross-reactivity panel should interrogate interactions across several logical categories:

  • Mechanistically-Related Proteins: Other metalloenzymes that might share active site similarities with MetAP2.

  • Structurally-Related Ligand Targets: Proteins known to bind other pyrazole-containing drugs. The pyrazole scaffold is a well-documented inhibitor of various protein kinases.[6][8] Therefore, a selection of kinases from different branches of the kinome is essential.

  • Known Promiscuous Targets: Proteins frequently implicated in off-target effects of small molecules.

Based on this rationale, we propose the following off-target panel for our study:

Target ClassSpecific ProteinRationale for Inclusion
Metalloenzyme MetAP1High homology and functional similarity to the primary target.
Kinase (Tyrosine) VEGFR-2A common target for pyrazole derivatives involved in angiogenesis.[8]
Kinase (Ser/Thr) Aurora AA key cell cycle kinase; pyrazoles have shown activity here.[8]
Kinase (Ser/Thr) CDK2A crucial cell cycle regulator and a known off-target for some inhibitors.[8]
Kinase (Broad) StaurosporineControl Compound: A notoriously non-selective kinase inhibitor to validate assay sensitivity.

A Multi-Pronged Experimental Approach for Cross-Reactivity Assessment

No single assay can provide a complete picture of a compound's selectivity. True scientific rigor demands a multi-faceted approach, combining biochemical, biophysical, and cell-based methods to build a cohesive and trustworthy dataset. This workflow ensures that we measure direct binding, confirm target engagement, and assess activity within a physiological context.[9]

G cluster_0 Phase 1: Biochemical & Biophysical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Synthesis biochem Biochemical Potency (e.g., FP Competition Assay) cell_based Cellular Target Engagement (e.g., CETSA) biochem->cell_based Confirm hits biophys Biophysical Binding (e.g., Thermal Shift Assay) biophys->cell_based analysis Comparative Analysis & Selectivity Scoring cell_based->analysis Determine cellular EC50 & confirm on-target effect start Compound Synthesis (4-methyl-1-phenyl-1H-pyrazole) start->biochem Measure IC50 start->biophys Measure ΔTm

Caption: High-level workflow for cross-reactivity profiling.

Method 1: Biochemical Potency via Competitive Binding Assay

Expertise & Rationale: This is our first line of inquiry to determine if our compound can displace a known binder from the active site of our target proteins. A Fluorescence Polarization (FP) assay is an excellent choice as it is a homogenous, solution-based method that measures binding events in real-time without the need for protein immobilization, which can sometimes alter protein conformation.[10] The principle relies on the fact that a small, fluorescently-labeled probe tumbles rapidly in solution (low polarization), but when bound to a larger protein, it tumbles slower (high polarization). A test compound that competes for the same binding site will displace the probe, causing a drop in polarization.

G cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition -> Low Polarization Probe {Fluorescent Probe | Rapid Tumble} Protein Target Protein Probe2 {Fluorescent Probe | Slow Tumble} Protein->Probe2 Bound Protein2 Target Protein TestCmpd {Test Compound} Protein2->TestCmpd Bound Probe3 {Fluorescent Probe | Displaced}

Caption: Principle of a Fluorescence Polarization competitive binding assay.

Protocol: FP-Based Competitive Binding Assay

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

    • Prepare a stock solution of 4-methyl-1-phenyl-1H-pyrazole in 100% DMSO.

    • Serially dilute the compound in DMSO to create a concentration gradient (e.g., 10 mM to 1 nM). Then, perform a fixed dilution of the DMSO plate into Assay Buffer.

    • Prepare target protein and fluorescent probe solutions in Assay Buffer at 2X final concentration.

  • Assay Execution (384-well format):

    • Add 5 µL of the compound dilution to the appropriate wells. Add 5 µL of Assay Buffer with corresponding DMSO concentration to control wells (0% and 100% inhibition controls).

    • Add 5 µL of 2X target protein solution to all wells except the "probe only" control.

    • Incubate for 15 minutes at room temperature to allow compound-protein binding.

    • Add 10 µL of 2X fluorescent probe solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition & Analysis:

    • Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence intensity.

    • Calculate polarization values for each well.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.

Method 2: Biophysical Confirmation via Thermal Shift Assay (DSF)

Expertise & Rationale: A positive result in a biochemical assay might be due to artifacts. We must validate direct physical binding. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, provides this confirmation.[11] The principle is that a protein unfolds (melts) at a characteristic temperature (Tm). The binding of a ligand stabilizes the protein's structure, resulting in a measurable increase in its Tm. This assay is a powerful secondary screen because it is label-free and confirms a direct thermodynamic interaction between the compound and the target protein.

Protocol: Differential Scanning Fluorimetry (DSF)

  • Reagent Preparation:

    • Prepare DSF Buffer: 100 mM HEPES, pH 7.5, 150 mM NaCl.

    • Prepare target protein to a final concentration of 2 µM.

    • Prepare 4-methyl-1-phenyl-1H-pyrazole to a final concentration of 20 µM.

    • Prepare a fluorescent dye (e.g., SYPRO™ Orange) stock and dilute it according to the manufacturer's instructions.

  • Assay Execution (96-well PCR plate format):

    • In each well, combine DSF buffer, target protein, and the fluorescent dye.

    • To test wells, add the compound. To control wells, add an equivalent volume of buffer with DMSO.

    • Seal the plate securely.

  • Data Acquisition & Analysis:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, measuring fluorescence at each interval.

    • The instrument software will plot fluorescence versus temperature. The inflection point of the curve, representing the Tm, is calculated by taking the negative first derivative.

    • The change in melting temperature (ΔTm) is calculated as (Tm with compound) - (Tm with DMSO control). A significant positive ΔTm confirms binding.

Method 3: Cellular Target Engagement via CETSA®

Expertise & Rationale: Biochemical and biophysical assays are performed on purified, recombinant proteins. This environment lacks the complexity of a living cell. It is critical to confirm that the compound can enter a cell, find its target, and bind to it in a native physiological context. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[12] It extends the principle of the DSF assay to live cells or cell lysates. Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation and aggregation.

Protocol: Western Blot-Based CETSA®

  • Cell Treatment:

    • Culture cells expressing the target protein to ~80% confluency.

    • Treat the cells with a range of concentrations of 4-methyl-1-phenyl-1H-pyrazole or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler. A non-heated control (25°C) is essential.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation at high speed (e.g., 20,000 x g for 20 min).

    • Carefully collect the supernatant.

  • Data Acquisition & Analysis:

    • Analyze the amount of soluble target protein remaining in the supernatant by Western Blot using a specific antibody for the target of interest.

    • Densitometry is used to quantify the band intensity for each temperature point.

    • Plot the normalized band intensity against temperature to generate melt curves for both vehicle- and compound-treated samples. A rightward shift in the melt curve for the compound-treated sample indicates target stabilization and engagement in the cellular environment.

Data Synthesis and Comparative Analysis

The power of this multi-pronged approach lies in synthesizing the data into a clear, comparative format. This allows for an objective assessment of the compound's selectivity profile.

Table 1: Hypothetical Cross-Reactivity Profile of 4-methyl-1-phenyl-1H-pyrazole

TargetBiochemical IC50 (nM) [FP Assay]Biophysical ΔTm (°C) [DSF Assay]Cellular Target Engagement [CETSA®]
MetAP2 (Primary) 50 +5.2 Observed Shift
MetAP1850+1.8Minimal Shift
VEGFR-21,200+0.9No Shift
Aurora A>10,000+0.2No Shift
CDK25,500+0.4No Shift

Interpretation of Hypothetical Data:

The data in Table 1 suggests that 4-methyl-1-phenyl-1H-pyrazole is a potent and selective inhibitor of its primary target, MetAP2. The low nanomolar IC50 is corroborated by a significant thermal shift in the DSF assay and, most importantly, confirmed by a clear target engagement signal in the CETSA® experiment. The compound shows substantially weaker activity against the related metalloenzyme MetAP1 (>17-fold selectivity) and very weak to no significant activity against the panel of kinases.

Table 2: Comparative Selectivity Guide

To contextualize these findings, we compare our compound's profile against two benchmarks: a hypothetical highly selective MetAP2 inhibitor and a known non-selective kinase inhibitor.

CompoundTargetIC50 (nM)On-Target PotencyOff-Target ProfileSelectivity Assessment
4-methyl-1-phenyl-1H-pyrazole MetAP2 50 High Weak activity on MetAP1, negligible on kinases. Good Selectivity
Selective Inhibitor "Cmpd-S"MetAP225High>10,000 nM on all off-targets.Excellent Selectivity
Non-Selective Inhibitor "Staurosporine"Aurora A15High5-50 nM on >200 other kinases.Highly Non-Selective

This comparative analysis clearly positions 4-methyl-1-phenyl-1H-pyrazole as a promising candidate with a favorable selectivity profile, warranting further investigation.

Conclusion

The assessment of cross-reactivity is a critical, data-driven process that underpins the successful development of safe and effective therapeutics. By moving beyond a single data point and embracing a holistic strategy that integrates biochemical, biophysical, and cellular assays, we can build a high-confidence profile of a compound like 4-methyl-1-phenyl-1H-pyrazole. This guide provides not just the protocols, but the scientific reasoning to empower researchers to generate robust, interpretable, and trustworthy data, paving the way for more informed decision-making in the complex journey of drug discovery.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). Retrieved from [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024). ResearchGate. Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays. (2023). Selvita. Retrieved from [Link]

  • 4-Chlorobenzaldehyde. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. (2024). Chemical Methodologies. Retrieved from [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. Retrieved from [Link]

  • BindingDB BDBM17451 5-(4-methylphenyl)-1H-pyrazole. (n.d.). BindingDB. Retrieved from [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]

  • Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • A one-step synthesis of pyrazolone. (2006). ResearchGate. Retrieved from [Link]

  • Determining target engagement in living systems. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Competitive Binding Assays. (2023). Medicine LibreTexts. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2015). ResearchGate. Retrieved from [Link]

  • Discovery of Pyrazole-Containing 4-Arylindolines as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (2020). ResearchGate. Retrieved from [Link]

  • Target Engagement Assay Services. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • The ABC's of Competitive Binding Assays with SPR. (n.d.). Nicoya Lifesciences. Retrieved from [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). ACS Infectious Diseases. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of chemical research and pharmaceutical development, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 4-methyl-1-phenyl-1H-pyrazole. Our objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind these essential safety protocols, ensuring the protection of both laboratory personnel and the environment.

Foundational Principle: Hazard-Centric Waste Management

The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. While a specific Safety Data Sheet (SDS) for 4-methyl-1-phenyl-1H-pyrazole should always be the primary source of information, we can infer a likely hazard profile from structurally related pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that can exhibit a range of biological activities, necessitating a cautious approach to their handling and disposal[1].

Based on data from analogous compounds, 4-methyl-1-phenyl-1H-pyrazole should be handled as a hazardous substance. The primary concerns are acute toxicity if ingested, and irritation to skin and eyes[2][3]. According to classifications provided by companies to the European Chemicals Agency (ECHA) for similar pyrazole compounds, some may also pose long-term risks to aquatic life[4][5].

Table 1: Anticipated Hazard Profile for 4-methyl-1-phenyl-1H-pyrazole

Hazard ClassificationGHS Hazard StatementPrecautionary Insight
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[2]Ingestion is a primary route of exposure. Strict prohibition of eating, drinking, or smoking in the lab is critical[6].
Serious Eye Damage/Irritation (Category 2/2A) H319: Causes serious eye irritation[2][3]Direct contact can cause significant eye damage. Appropriate eye protection is mandatory[7].
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[2][7]Prolonged contact can lead to skin irritation. Protective gloves and lab coats are essential.
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation[2][7]Inhalation of dust or aerosols should be avoided. Operations should be conducted in well-ventilated areas or fume hoods[7].

This profile dictates that 4-methyl-1-phenyl-1H-pyrazole cannot be disposed of as common waste. It must enter a designated hazardous chemical waste stream.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow is designed to comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[8] and standards set by the Occupational Safety and Health Administration (OSHA)[9].

Step 1: Immediate Safety Preparations (Personal Protective Equipment)

Before handling any waste, the potential for exposure must be minimized. Based on the hazard assessment, the following PPE is required:

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles. Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Contaminated gloves should be disposed of as hazardous waste[10].

  • Body Protection: A lab coat must be worn to prevent skin contact[7].

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary[7].

Step 2: Waste Characterization and Segregation

The first crucial decision is to correctly characterize and segregate the waste. This prevents dangerous reactions between incompatible chemicals and ensures the waste is routed to the correct treatment facility[11]. 4-methyl-1-phenyl-1H-pyrazole waste will typically fall into one of the following categories:

  • Solid Waste: Unused reagent, contaminated consumables (e.g., weighing paper, paper towels from a spill).

  • Liquid Waste (Non-halogenated): Solutions of the compound in non-halogenated organic solvents (e.g., ethanol, acetone, ethyl acetate).

  • Liquid Waste (Aqueous): Aqueous solutions containing the compound. Note: Drain disposal of any amount is not permissible[1].

The following decision workflow illustrates the segregation process:

G start Waste Generated (4-methyl-1-phenyl-1H-pyrazole) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Solid Chemical Waste (Non-Halogenated) is_solid->solid_waste Yes liquid_waste_decision What is the solvent? is_liquid->liquid_waste_decision Yes aqueous_waste Aqueous Chemical Waste liquid_waste_decision->aqueous_waste Water organic_waste_decision Is the solvent halogenated? liquid_waste_decision->organic_waste_decision Organic Solvent non_halogenated_waste Liquid Organic Waste (Non-Halogenated) organic_waste_decision->non_halogenated_waste No halogenated_waste Liquid Organic Waste (Halogenated) organic_waste_decision->halogenated_waste Yes

Caption: Waste Segregation Workflow for 4-methyl-1-phenyl-1H-pyrazole.

Step 3: Proper Containerization

The integrity of the disposal process relies heavily on using the correct containers[12].

  • Select a Compatible Container: Use containers made of materials that do not react with the waste. For organic solvents, glass or high-density polyethylene (HDPE) is appropriate. Avoid storing acidic or basic solutions in metal containers[8][13].

  • Ensure a Secure Lid: The container must have a tightly fitting screw cap to prevent leaks and the escape of vapors[13]. Funnels should not be left in open containers.

  • Label Correctly and Immediately: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name of all contents (e.g., "4-methyl-1-phenyl-1H-pyrazole in Methanol"). Avoid abbreviations or formulas.

    • The approximate concentrations or percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date waste was first added to the container.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

According to EPA regulations, laboratories can accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[12].

  • Designation: The SAA must be under the direct control of laboratory personnel and clearly marked.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA[14].

  • Container Status: Waste containers must be kept closed at all times except when waste is being added[12].

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain potential leaks or spills[11].

Once a container is full, it must be moved to the central accumulation area within three days[12].

Decontamination and Spill Management Protocols

Decontaminating Glassware and Surfaces
  • Initial Rinse: Rinse the contaminated item (e.g., beaker, flask) three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container[1]. Never pour this rinsate down the drain.

  • Final Wash: After the solvent rinse, the glassware can be washed with soap and water.

Managing Small Spills
  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate (if necessary): If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Step 1.

  • Contain and Absorb: For a solid spill, carefully sweep it up and place it in the solid hazardous waste container. For a liquid spill, cover it with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit)[6].

  • Collect and Dispose: Scoop the absorbent material into a sealed, labeled container for disposal as solid hazardous waste.

  • Decontaminate Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Final Disposal: Incineration

The recommended and most common method for the ultimate disposal of solid and liquid organic chemical waste is high-temperature incineration at a licensed hazardous waste facility[2]. This process is effective because it completely destroys the organic molecule, converting it primarily to carbon dioxide and water, thus preventing its release into the environment.

Your institution's Environmental Health and Safety (EH&S) department or a certified waste broker will manage the pickup from your lab and transportation to a Treatment, Storage, and Disposal Facility (TSDF)[15]. It is imperative to follow your institution's specific procedures for requesting a waste pickup.

By adhering to this comprehensive guide, you ensure that the final chapter of your research with 4-methyl-1-phenyl-1H-pyrazole is written with the highest standards of safety, responsibility, and scientific integrity.

References

  • 6. Provided by Carbosynth. Accessed January 23, 2026.

  • 2. Biosynth. (2021-05-18). Accessed January 23, 2026.

  • 7. Thermo Fisher Scientific. (2023-09-05). Accessed January 23, 2026.

  • 16. CymitQuimica. (2024-12-19). Accessed January 23, 2026.

  • . Sigma-Aldrich. (2024-08-06). Accessed January 23, 2026.

  • 3. Acros Organics. (2025-12-19). Accessed January 23, 2026.

  • 4. European Chemicals Agency (ECHA). Accessed January 23, 2026.

  • 1. BenchChem. Accessed January 23, 2026.

  • 17. U.S. Environmental Protection Agency (EPA). Accessed January 23, 2026.

  • 9. Occupational Safety and Health Administration (OSHA). Accessed January 23, 2026.

  • 14. University of Pennsylvania EHRS. Accessed January 23, 2026.

  • 18. Occupational Safety and Health Administration (OSHA). Accessed January 23, 2026.

  • 15. U.S. Environmental Protection Agency (EPA). Accessed January 23, 2026.

  • 11. US Hazmat Rentals. Accessed January 23, 2026.

  • 19. United Nations Office on Drugs and Crime. Accessed January 23, 2026.

  • 8. GAIACA. (2022-04-11). Accessed January 23, 2026.

  • 20. Clean Management. (2022-09-13). Accessed January 23, 2026.

  • 10. American Society of Health-System Pharmacists (ASHP). Accessed January 23, 2026.

  • 12. Central Washington University. Accessed January 23, 2026.

  • 21. Occupational Safety and Health Administration (OSHA). Accessed January 23, 2026.

  • 5. European Chemicals Agency (ECHA). Accessed January 23, 2026.

  • 13. Emory University, Department of Chemistry. Accessed January 23, 2026.

  • 22. FUJIFILM Wako Chemicals. (2023-09-29). Accessed January 23, 2026.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-methyl-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds widely utilized in pharmaceutical research and development.[1][2] An analysis of safety data for structurally similar compounds, such as 4-Methyl-1H-pyrazole and other phenyl-substituted pyrazoles, reveals a consistent hazard profile. The primary risks associated with handling these compounds include:

  • Acute Oral Toxicity : Many pyrazole derivatives are harmful if swallowed.[3][4][5]

  • Skin Corrosion/Irritation : Direct contact can cause skin irritation, and in some cases, severe burns.[4][6]

  • Serious Eye Damage/Irritation : These compounds are often classified as causing serious eye irritation or damage upon contact.[3][4][6]

  • Respiratory Irritation : Inhalation of dust or fumes may lead to respiratory tract irritation.[5]

Given these potential hazards, a cautious and well-defined handling protocol is imperative. The following sections outline the essential personal protective equipment (PPE), operational procedures, and disposal plans.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure through inhalation, dermal contact, and ocular routes. The following table summarizes the required PPE for handling 4-methyl-1-phenyl-1H-pyrazole.

Body PartRequired PPERationale and Best Practices
Hands Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. The outer glove should be removed and replaced immediately upon known or suspected contact. Change gloves frequently, at a minimum every 30-60 minutes.
Eyes & Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield offers an additional layer of protection for the entire face.[6]
Body A long-sleeved, cuffed laboratory coatProtects the skin on the arms and torso from accidental spills. Cuffs should be tucked into the inner pair of gloves.
Respiratory A NIOSH-approved N95 respirator or higherRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is fundamental for minimizing exposure risk. The following diagram and procedural steps outline the safe handling of 4-methyl-1-phenyl-1H-pyrazole from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep Gather all necessary materials and PPE Donning Don PPE in the correct sequence Prep->Donning 1. Assemble Weighing Weigh the solid compound Solubilization Dissolve in an appropriate solvent Weighing->Solubilization 2. Prepare Solution Reaction Perform the experimental procedure Solubilization->Reaction 3. Execute Decontamination Decontaminate work surfaces WasteSegregation Segregate liquid and solid waste Decontamination->WasteSegregation 4. Clean Doffing Doff PPE in the correct sequence WasteSegregation->Doffing 5. Dispose

Caption: A workflow diagram illustrating the key phases of safely handling 4-methyl-1-phenyl-1H-pyrazole.

Experimental Protocol: Step-by-Step Guidance
  • Preparation Phase:

    • Assemble all necessary chemicals, equipment, and PPE before beginning any work.

    • Ensure that a chemical fume hood is certified and functioning correctly.

    • Donning PPE:

      • Put on the inner pair of nitrile gloves.

      • Don the laboratory coat, ensuring cuffs are over the inner gloves.

      • Put on the outer pair of nitrile gloves, pulling them over the cuffs of the lab coat.

      • Don the N95 respirator (if required).

      • Put on chemical splash goggles.

      • Place the face shield over the goggles.

  • Handling Phase (within a certified chemical fume hood):

    • Conduct all manipulations of the solid compound and its solutions within the fume hood to minimize inhalation exposure.

    • When weighing the solid, use a disposable weigh boat.

    • If creating a solution, add the solvent to the solid slowly to avoid splashing.

    • Keep all containers with the compound sealed when not in immediate use.

  • Cleanup and Disposal Phase:

    • Decontamination:

      • Wipe down all surfaces within the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.

    • Waste Disposal:

      • Solid Waste: Contaminated items such as weigh boats, gloves, and disposable lab coats should be placed in a clearly labeled hazardous waste container.

      • Liquid Waste: All solutions containing 4-methyl-1-phenyl-1H-pyrazole should be collected in a designated, sealed hazardous waste container. Do not dispose of this chemical down the drain.

      • All waste must be disposed of in accordance with local, state, and federal regulations.[6]

    • Doffing PPE:

      • Remove the outer pair of gloves and dispose of them in the hazardous waste.

      • Remove the face shield and goggles.

      • Remove the laboratory coat.

      • Remove the inner pair of gloves and dispose of them.

      • Wash hands thoroughly with soap and water.

Emergency Procedures

In case of skin contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

In case of eye contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[6]

In case of inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

In case of ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.[3]

Conclusion

While 4-methyl-1-phenyl-1H-pyrazole is a valuable compound in drug discovery, its handling demands a high level of caution. By understanding the potential hazards based on related pyrazole derivatives and rigorously adhering to the PPE, operational, and disposal protocols outlined in this guide, researchers can significantly mitigate the risks of exposure and maintain a safe laboratory environment.

References

  • Desai, N. C., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • El-Malah, A. A., et al. (2021).
  • PubChem. (n.d.). 4-Phenylpyrazole. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 4-methyl-3-phenyl-1H-pyrazole. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • JETIR. (2024, June). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst.
  • PubChem. (n.d.). 4-Phenylpyrazole. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-1-phenyl-1H-Pyrazole
Reactant of Route 2
Reactant of Route 2
4-methyl-1-phenyl-1H-Pyrazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.